

# Performance Verification of a New Batch of Tinidazole Standard: A Comparative Guide

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## Compound of Interest

Compound Name: *Tinidazole (Standard)*

Cat. No.: *B151819*

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This guide provides a comprehensive performance verification of a new batch of Tinidazole standard substance. The performance of this new batch is critically evaluated against established quality benchmarks, including the United States Pharmacopeia (USP) specifications. This document is intended for researchers, scientists, and drug development professionals to ensure the reliability and accuracy of their analytical results.

## Comparative Analysis of Quality Control Parameters

The quality of the new batch of Tinidazole standard was assessed based on several key parameters. The results are summarized in the table below, alongside the USP acceptance criteria for comparison. A previously certified batch of Tinidazole reference standard was used as a control.

Parameter	New Batch Result	Previously Certified Batch	USP Acceptance Criteria	Test Method
Assay (on dried basis)	99.8%	99.9%	98.0% - 101.0%	HPLC
Melting Point	127.5°C	127.8°C	125°C - 128°C[1]	Capillary Method
Loss on Drying	0.15%	0.12%	Not more than 0.5%[1]	Gravimetric
Residue on Ignition	0.08%	0.07%	Not more than 0.1%[1]	Gravimetric
Identification A (IR)	Conforms	Conforms	Conforms to USP Tinidazole RS spectrum	Infrared Spectroscopy
Identification B (UV)	Conforms	Conforms	Conforms to USP Tinidazole RS spectrum	UV-Vis Spectroscopy
Related Compounds	Complies	Complies	Meets USP requirements	TLC/HPLC

## Experimental Protocols

Detailed methodologies for the key experiments performed are provided below.

### Assay by High-Performance Liquid Chromatography (HPLC)

- Mobile Phase: A filtered and degassed mixture of acetonitrile and water (30:70 v/v).
- Chromatographic System:
  - Column: C18, 4.6-mm × 15-cm; 5-μm packing.
  - Flow Rate: 1.0 mL per minute.

- Wavelength: 285 nm.
- Standard Preparation: Dissolve an accurately weighed quantity of USP Tinidazole RS in the mobile phase to obtain a solution having a known concentration of about 0.05 mg per mL.
- Assay Preparation: Prepare a solution of the new batch of Tinidazole standard in the mobile phase with the same concentration as the Standard preparation.
- Procedure: Separately inject equal volumes (about 20  $\mu$ L) of the Standard preparation and the Assay preparation into the chromatograph, record the chromatograms, and measure the responses for the major peaks. Calculate the percentage of tinidazole in the new batch.

## Melting Point Determination

The melting range was determined using a calibrated capillary melting point apparatus. A small amount of the finely powdered Tinidazole standard was packed into a capillary tube and heated at a controlled rate. The range from the temperature at which the substance began to melt to the temperature at which it was completely molten was recorded.

## Loss on Drying

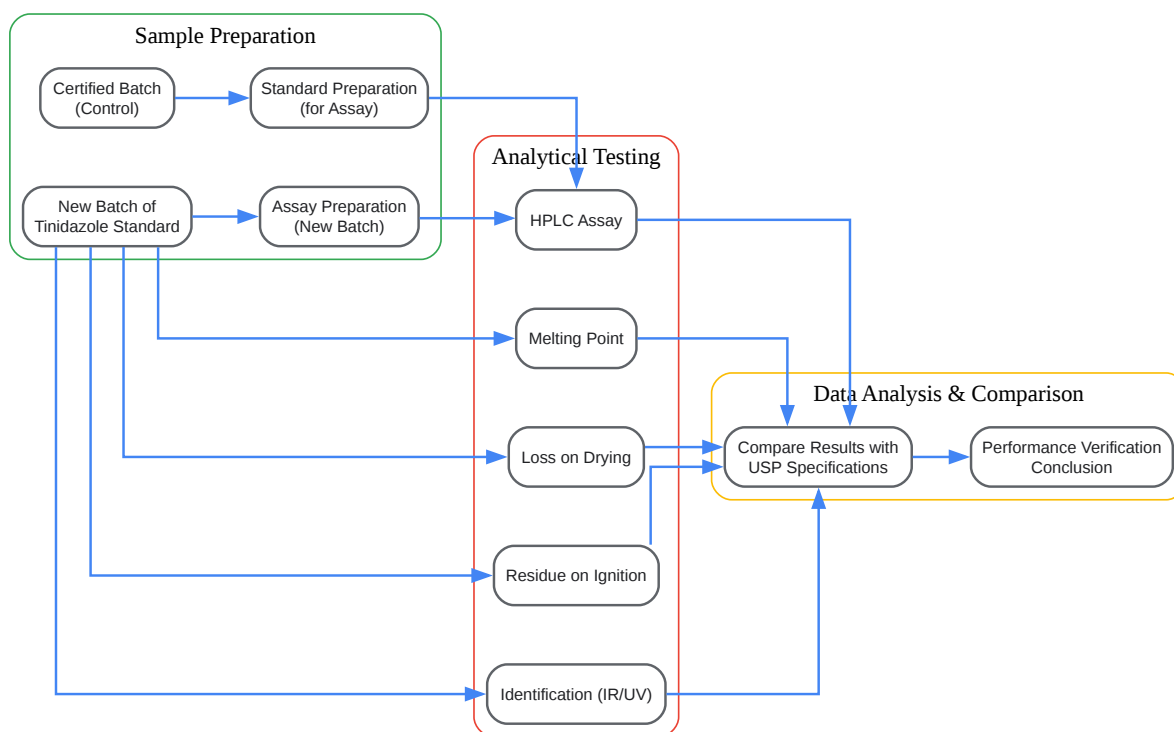
An accurately weighed sample of the Tinidazole standard (about 1 g) was placed in a tared weighing bottle. The sample was dried in a vacuum oven at 105°C for 2 hours. The percentage loss in weight was then calculated.

## Residue on Ignition

A sample of the Tinidazole standard (about 1 g) was accurately weighed in a suitable crucible. The sample was ignited, gently at first, until it was thoroughly charred. The residue was then cooled, and sulfuric acid was added. The mixture was heated until all the carbon was consumed. The residue was then ignited in a muffle furnace at  $800 \pm 25^\circ\text{C}$  until constant weight was achieved.

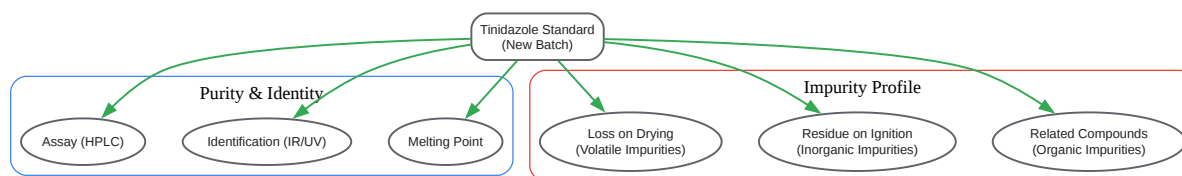
## Visualizing the Workflow and Quality Relationships

To clearly illustrate the process, the following diagrams were generated.



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Figure 1: Experimental workflow for performance verification.



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Figure 2: Logical relationships of quality control tests.

## Conclusion

The new batch of Tinidazole standard substance meets all the specifications set forth by the United States Pharmacopeia. The results for assay, melting point, loss on drying, and residue on ignition are well within the acceptable limits and are comparable to a previously certified reference standard. The identification tests confirm the identity of the substance. Therefore, this new batch is deemed suitable for use as a reference standard in qualitative and quantitative analyses.

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## References

- 1. pharmacopeia.cn [pharmacopeia.cn]
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